molecular formula C15H11FN2O B7486113 4-cyano-N-(5-fluoro-2-methylphenyl)benzamide

4-cyano-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No.: B7486113
M. Wt: 254.26 g/mol
InChI Key: QGJIAQXLAYFONX-UHFFFAOYSA-N
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Description

4-cyano-N-(5-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H10F2N2O. It is a member of the benzamide family, characterized by the presence of a cyano group and a fluoro-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-fluoro-2-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzoic acid and 5-fluoro-2-methylaniline.

    Amidation Reaction: The key step involves the formation of an amide bond between 4-cyanobenzoic acid and 5-fluoro-2-methylaniline. This is usually achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-cyano-N-(5-fluoro-2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-fluorophenyl)benzamide
  • 4-cyano-N-(3-fluoro-4-methylphenyl)benzamide
  • 4-cyano-N-(4-fluoro-2-methylphenyl)benzamide

Uniqueness

4-cyano-N-(5-fluoro-2-methylphenyl)benzamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-cyano-N-(5-fluoro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-2-7-13(16)8-14(10)18-15(19)12-5-3-11(9-17)4-6-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJIAQXLAYFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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